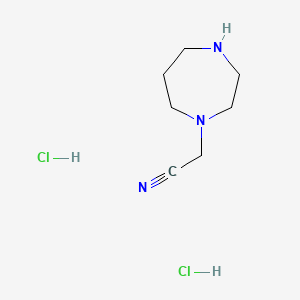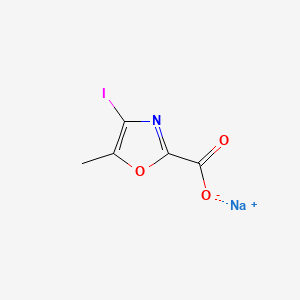![molecular formula C10H16Cl2N6 B6611082 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride CAS No. 470442-43-4](/img/structure/B6611082.png)
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride (MMPP) is a drug that has been used in scientific research for a variety of applications. It is a synthetic compound that has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has been studied for a variety of scientific research applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent. In addition, it has been studied for its potential as a neuroprotective agent and for its ability to modulate the immune system. It has also been studied for its potential to reduce the risk of cardiovascular disease and for its ability to protect against oxidative stress.
Mecanismo De Acción
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride acts on a variety of targets, including the immune system, the cardiovascular system, and the central nervous system. It has been shown to modulate the activity of inflammatory cells, such as macrophages, and to inhibit the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates, and to modulate the activity of ion channels in the cardiovascular system. In addition, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has been shown to modulate the activity of neurotransmitters in the central nervous system, such as dopamine and serotonin.
Biochemical and Physiological Effects
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate the immune system. In addition, it has been shown to reduce the risk of cardiovascular disease, protect against oxidative stress, and modulate the activity of neurotransmitters in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has a number of advantages for laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and is readily available. In addition, it is relatively stable and has a low toxicity profile. However, it is important to note that 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has a short half-life, which can limit its usefulness in some experiments.
Direcciones Futuras
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has a number of potential future directions for scientific research. These include its potential use as an anti-inflammatory, anti-cancer, and anti-viral agent, as well as its potential as a neuroprotective agent. In addition, further research is needed to explore its potential to reduce the risk of cardiovascular disease and to protect against oxidative stress. Finally, there is potential for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride to be used as a tool for drug discovery and development, as it has been shown to modulate the activity of enzymes and ion channels involved in a variety of biochemical processes.
Métodos De Síntesis
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride is synthesized through a series of steps involving the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with piperazine hydrochloride. The reaction is conducted in an aqueous solution at room temperature and the product is isolated by filtration. The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride has been extensively studied and is well-documented in the literature.
Propiedades
IUPAC Name |
1-methyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6.2ClH/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16;;/h6-7,11H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXLYUSIDAFPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)



![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)



![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)
